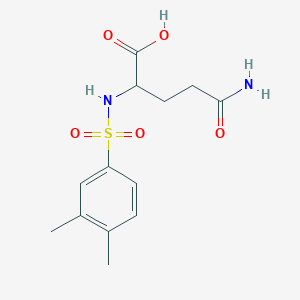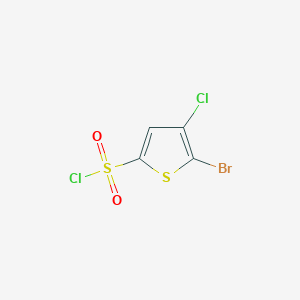
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one acts by binding to specific enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents it from functioning properly. The exact mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is still being studied, but it is believed to involve the formation of reactive intermediates that can react with the enzyme.
Biochemical and Physiological Effects:
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the activity of acetylcholinesterase. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is that it is relatively easy to synthesize and has good yields. It also has a high degree of selectivity for specific enzymes, which makes it a useful tool for studying enzyme function. However, one limitation is that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one. One area of interest is the development of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one as a tool for studying enzyme function and developing new drugs. Finally, there is a need for further research on the safety and toxicity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, particularly at high concentrations.
Méthodes De Synthèse
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-ol with 3-bromo-1-chloropropane in the presence of potassium carbonate, followed by reaction with 4-penten-1-one. Another method involves the reaction of 5-fluoropyrimidine-2-ol with 1-bromo-3-chloropropane in the presence of sodium hydride, followed by reaction with 4-penten-1-one. Both methods yield 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one in good yields.
Applications De Recherche Scientifique
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been studied for its potential applications in drug discovery and development. One study found that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase, which is involved in DNA synthesis. Another study found that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one may have potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTATWZIQUVSRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)


![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
